molecular formula C8H5F3O3S B6265664 methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate CAS No. 2229252-95-1

methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate

Cat. No.: B6265664
CAS No.: 2229252-95-1
M. Wt: 238.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate is an organic compound with the molecular formula C9H6F3NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a trifluoroacetyl group and a carboxylate ester group, which impart unique chemical properties and reactivity.

Properties

CAS No.

2229252-95-1

Molecular Formula

C8H5F3O3S

Molecular Weight

238.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl thiophene-2-carboxylate: Lacks the trifluoroacetyl group, resulting in different reactivity and properties.

    Methyl 3-amino-2-thiophenecarboxylate: Contains an amino group instead of the trifluoroacetyl group, leading to distinct chemical behavior.

Uniqueness

Methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts increased electron-withdrawing properties and enhances the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.